4-{[(2-ethoxyphenyl)carbamoyl]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
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Overview
Description
1-(2-ETHOXYPHENYL)-3-{4-[(5-METHYL-12-OXAZOL-3-YL)SULFAMOYL]PHENYL}UREA is a complex organic compound with a molecular formula of C13H15N3O3. It is known for its unique structure that combines an ethoxyphenyl group with a methyl-oxazolyl-sulfamoyl-phenyl group, making it a subject of interest in various fields of scientific research .
Preparation Methods
The synthesis of 1-(2-ETHOXYPHENYL)-3-{4-[(5-METHYL-12-OXAZOL-3-YL)SULFAMOYL]PHENYL}UREA typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the ethoxyphenyl and methyl-oxazolyl intermediates, followed by their coupling under specific reaction conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(2-ETHOXYPHENYL)-3-{4-[(5-METHYL-12-OXAZOL-3-YL)SULFAMOYL]PHENYL}UREA undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its unique structure allows it to interact with various biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-ETHOXYPHENYL)-3-{4-[(5-METHYL-12-OXAZOL-3-YL)SULFAMOYL]PHENYL}UREA involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar compounds include other urea derivatives and oxazole-containing molecules. Compared to these, 1-(2-ETHOXYPHENYL)-3-{4-[(5-METHYL-12-OXAZOL-3-YL)SULFAMOYL]PHENYL}UREA stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds are:
- 1-(2-ethoxyphenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea
- (5-methyl-1,2-oxazol-3-yl)methanethiol .
Properties
Molecular Formula |
C19H20N4O5S |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
1-(2-ethoxyphenyl)-3-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]urea |
InChI |
InChI=1S/C19H20N4O5S/c1-3-27-17-7-5-4-6-16(17)21-19(24)20-14-8-10-15(11-9-14)29(25,26)23-18-12-13(2)28-22-18/h4-12H,3H2,1-2H3,(H,22,23)(H2,20,21,24) |
InChI Key |
BAAWZPRIILUOCG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NOC(=C3)C |
Origin of Product |
United States |
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